5-(4-ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole
Overview
Description
5-(4-ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.105527694 g/mol and the complexity rating of the compound is 286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational and Pharmacological Potential
1,3,4-oxadiazoles, including derivatives related to 5-(4-ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, have been explored for their computational and pharmacological potential. These compounds have shown binding and moderate inhibitory effects in various assays, demonstrating potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Photoinduced Single Electron Transfer
The photochemistry of 5-aryl-1,2,4-oxadiazoles has been studied, revealing insights into the synthesis of quinazolin-4-ones. This research contributes to understanding the mechanisms of photoinduced electron transfer in these compounds, which is significant for their application in chemical synthesis (Buscemi et al., 1999).
Anticancer Properties
Novel derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their anticancer properties. These compounds, including variants similar to this compound, have been tested against various cancer cell lines, indicating their potential use in cancer therapy (Adimule et al., 2014).
Hypocholesterolemic Effect
Studies have been conducted on 1,2,4-oxadiazole derivatives, including compounds similar to this compound, to investigate their effects on cholesterol levels. These studies have shown significant hypocholesterolemic effects in animal models, providing a basis for potential therapeutic applications (Imai & Shimamoto, 1973).
Antibacterial Activity
Research on 1,2,4-oxadiazole derivatives has also included the investigation of their antibacterial activity. These compounds have been tested for their efficacy against various bacterial strains, suggesting their potential use as antibacterial agents (Rai et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-19-14-10-8-13(9-11-14)16-17-15(18-20-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTALHKPQPYNDPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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